molecular formula C16H21NO5S2 B6429056 1-[4-({3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenyl]ethan-1-one CAS No. 1705272-38-3

1-[4-({3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenyl]ethan-1-one

Cat. No.: B6429056
CAS No.: 1705272-38-3
M. Wt: 371.5 g/mol
InChI Key: DBNHTRXACWOHNI-UHFFFAOYSA-N
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Description

This compound features an 8-azabicyclo[3.2.1]octane (tropane) core with dual sulfonyl modifications: a methanesulfonyl group at position 3 and a sulfonylphenylacetyl moiety at position 6. The acetylated phenyl group may enhance metabolic stability compared to simpler aryl substitutions .

Properties

IUPAC Name

1-[4-[(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5S2/c1-11(18)12-3-7-15(8-4-12)24(21,22)17-13-5-6-14(17)10-16(9-13)23(2,19)20/h3-4,7-8,13-14,16H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNHTRXACWOHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Azabicyclo Core

  • 1-{3-Methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methoxyphenyl)ethan-1-one (CAS 1705781-66-3) Key Difference: Replaces the sulfonylphenyl group with a 3-methoxyphenyl moiety. Synthetic Pathway: Likely synthesized via sulfonylation of the azabicyclo amine, similar to methods in .
  • (1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one Key Difference: Features a nitro-fluorophenyl group and a ketone at position 3 instead of methanesulfonyl.

Variations in Sulfonyl Group Arrangements

  • Sch225336 (N-[1(S)-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide)

    • Key Similarity : Bis-sulfone structure analogous to the target compound.
    • Biological Relevance : Demonstrates CB2 receptor selectivity, suggesting sulfonyl groups may play a role in receptor binding .
  • 2-(Dimethyl(oxo)-λ6-sulfanylidene)-1-(4-(chloromethyl)phenyl)ethan-1-one (1f)

    • Key Difference : Lacks the azabicyclo core but shares a sulfonylidene-acetylphenyl motif.
    • Physical Properties : Melting point (137.3–138.5°C) indicates higher crystallinity due to the chloromethyl group .

Modifications to the Azabicyclo Ring

  • (8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)methanol Key Difference: Substitutes sulfonyl groups with a hydroxymethyl group. Synthetic Utility: Used as a precursor for further functionalization (e.g., sulfonation or esterification) .
  • 3-(Diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane methanesulfonate

    • Key Difference : Diphenylmethoxy and mesylate groups replace the acetylphenyl and sulfonyl moieties.
    • Pharmacological Relevance : Such modifications are common in tropane alkaloid derivatives targeting neurological receptors .

Structural and Functional Analysis

Table 1: Comparative Properties of Key Compounds

Compound Name Core Structure Key Substituents Melting Point (°C) Notable Activity
Target Compound 8-Azabicyclo[3.2.1]octane 3-Methanesulfonyl, 8-sulfonylphenylacetyl Not Reported Hypothesized kinase/mTOR
CAS 1705781-66-3 8-Azabicyclo[3.2.1]octane 3-Methanesulfonyl, 3-methoxyphenylacetyl Not Reported Unknown
1f Phenylacetyl Chloromethyl, sulfonylidene 137.3–138.5 Synthetic intermediate
Sch225336 Bis-sulfone Methoxy-phenyl, methanesulfonamide Not Reported CB2 receptor selectivity

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely parallels methods for sulfonamide-linked azabicyclo derivatives, as seen in and .
  • Metabolic Stability : The acetylphenyl group could reduce oxidative metabolism compared to alkyl or methoxy substitutions .

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